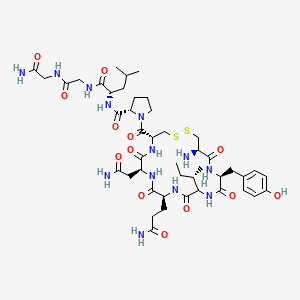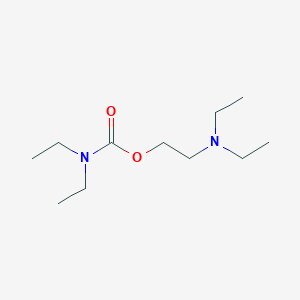![molecular formula C11H7N7 B14708026 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23406-39-5](/img/structure/B14708026.png)
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-phenyl-1,2,4-triazole with a suitable azide source. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .
Chemical Reactions Analysis
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific target and the context of the application .
Comparison with Similar Compounds
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and its applications in cancer therapy.
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds have been explored for their use in the development of high-energy materials and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
23406-39-5 |
|---|---|
Molecular Formula |
C11H7N7 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
6-azido-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H7N7/c12-17-13-9-6-7-10-14-15-11(18(10)16-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HZRJPBYLAYLFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)

![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)


![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)




![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
